2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid
Overview
Description
2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
Research on the formation of aminosuccinyl peptides during acidolytic deprotection, followed by their transformation to piperazine-2,5-dione derivatives, highlights the compound's role in the synthesis of complex molecules under specific conditions (Schön & Kisfaludy, 2009). This study demonstrates the chemical transformations that can occur with piperazine derivatives in neutral media, contributing to the broader understanding of peptide chemistry and the potential synthesis of novel compounds.
Antimicrobial and Anti-Proliferative Activities
The compound's derivatives have been investigated for their antimicrobial and anti-proliferative activities. For instance, 1,3,4-Oxadiazole N-Mannich bases synthesized from related structures showed significant inhibitory activity against pathogenic bacteria and fungi, as well as promising anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021). This research indicates potential applications in developing new antimicrobial agents and cancer treatments.
Piperazine Derivatives as Drug Scaffolds
Piperazine-based compounds are extensively used as scaffolds in drug design due to their versatility and biological activity. Studies on the synthesis of enantiomerically pure piperazine-2-acetic acid esters as intermediates for library production reveal the compound's utility in creating a diverse array of biologically active compounds. This approach facilitates the exploration of chemical space in drug discovery, enabling the identification of novel therapeutics (Chamakuri et al., 2018).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-10-8-20(9-11-21)16(17(22)23)13-6-7-14(25-4)15(12-13)26-5/h6-7,12,16H,8-11H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPLTDWTMVRRAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376120 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3,4-dimethoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-66-8 | |
Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3,4-dimethoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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